molecular formula C7H11F2N3 B3082348 4-Azidomethyl-1,1-difluorocyclohexane CAS No. 1122648-78-5

4-Azidomethyl-1,1-difluorocyclohexane

Cat. No.: B3082348
CAS No.: 1122648-78-5
M. Wt: 175.18
InChI Key: PEWHZESEJLOVSY-UHFFFAOYSA-N
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Description

4-Azidomethyl-1,1-difluorocyclohexane is a chemical compound with the molecular formula C7H11F2N3. . This compound is characterized by the presence of an azidomethyl group and two fluorine atoms attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclohexane derivative with azidomethyl and difluoromethyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-Azidomethyl-1,1-difluorocyclohexane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Azidomethyl-1,1-difluorocyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The azidomethyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Common reagents include halides and nucleophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group typically yields an amine derivative .

Scientific Research Applications

4-Azidomethyl-1,1-difluorocyclohexane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.

    Medicine: Explored for its potential in drug development, particularly in the design of new pharmaceuticals with unique properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-Azidomethyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its azidomethyl and difluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecules. The azide group, in particular, is known for its ability to undergo click chemistry reactions, which are widely used in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azidomethyl-1,1-difluorocyclopentane
  • 4-Azidomethyl-1,1-difluorocycloheptane
  • 4-Azidomethyl-1,1-difluorocyclooctane

Uniqueness

4-Azidomethyl-1,1-difluorocyclohexane is unique due to its specific combination of an azidomethyl group and two fluorine atoms on a cyclohexane ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(azidomethyl)-1,1-difluorocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c8-7(9)3-1-6(2-4-7)5-11-12-10/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWHZESEJLOVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of toluene-4-sulfonic acid 4,4-difluorocyclohexylmethyl ester (100 mg, 0.33 mmol)) in N,N-Dimethylformamide (0.5 mL) was added sodium azide (32 mg, 0.49 mmol). The reaction mixture was stirred at 90° C. for 90 min, cooled to room temperature and diluted with dichloromethane (5 mL). The organic layer was washed with water (2×5 mL), collected, dried over anhydrous sodium sulfate, filtered, and concentrated to provide the title compound which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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